Ethyl 6-hydroxy-8-oxo-4,15-dithia-2,7-diazatetracyclo[7.6.0.0^{3,7}.0^{10,14}]pentadeca-1(9),2,10(14)-triene-6-carboxylate
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Overview
Description
Ethyl 6-hydroxy-8-oxo-4,15-dithia-2,7-diazatetracyclo[7.6.0.0{3,7}.0{10,14}]pentadeca-1(9),2,10(14)-triene-6-carboxylate is a complex organic compound with a unique tetracyclic structure. This compound is characterized by the presence of multiple functional groups, including hydroxyl, oxo, and carboxylate groups, as well as sulfur and nitrogen atoms within its ring system. The intricate structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of Ethyl 6-hydroxy-8-oxo-4,15-dithia-2,7-diazatetracyclo[7.6.0.0{3,7}.0{10,14}]pentadeca-1(9),2,10(14)-triene-6-carboxylate involves multiple steps, typically starting from simpler organic precursors. The synthetic route often includes the formation of the tetracyclic core through cyclization reactions, followed by the introduction of functional groups via selective oxidation, reduction, and substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Ethyl 6-hydroxy-8-oxo-4,15-dithia-2,7-diazatetracyclo[7.6.0.0{3,7}.0{10,14}]pentadeca-1(9),2,10(14)-triene-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The carboxylate group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 6-hydroxy-8-oxo-4,15-dithia-2,7-diazatetracyclo[7.6.0.0{3,7}.0{10,14}]pentadeca-1(9),2,10(14)-triene-6-carboxylate has several scientific research applications:
Chemistry: Used as a model compound to study complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 6-hydroxy-8-oxo-4,15-dithia-2,7-diazatetracyclo[7.6.0.0{3,7}.0{10,14}]pentadeca-1(9),2,10(14)-triene-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 6-hydroxy-8-oxo-4,15-dithia-2,7-diazatetracyclo[7.6.0.0{3,7}.0{10,14}]pentadeca-1(9),2,10(14)-triene-6-carboxylate can be compared with similar compounds such as:
- 2-ethylhexyl 10-ethyl-4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate
- 2-ethylhexyl 10-ethyl-4,4-dimethyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate These compounds share some structural similarities but differ in their functional groups and overall molecular architecture, which can result in different chemical and biological properties.
Biological Activity
Ethyl 6-hydroxy-8-oxo-4,15-dithia-2,7-diazatetracyclo[7.6.0.0^{3,7}.0^{10,14}]pentadeca-1(9),2,10(14)-triene-6-carboxylate is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.
Synthesis
The compound can be synthesized through various methods involving multi-step reactions. The general synthetic route may include the following steps:
- Formation of Dithia Framework : The initial step involves the creation of the dithia structure through appropriate cyclization reactions.
- Functionalization : Subsequent modifications introduce hydroxyl and carboxyl groups to enhance biological activity.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Antimicrobial Activity
Ethyl 6-hydroxy-8-oxo derivatives have shown promising antimicrobial properties against various bacterial strains. Studies indicate that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Antitumor Activity
Research has demonstrated that ethyl 6-hydroxy derivatives possess antitumor activity , particularly against specific cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
HeLa | 20 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects . In vitro studies show that it can reduce the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
-
Study on Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry assessed the antimicrobial efficacy of ethyl 6-hydroxy derivatives against a panel of pathogens. The results indicated a broad spectrum of activity with lower MIC values compared to standard antibiotics, highlighting its potential as a novel antimicrobial agent. -
Evaluation of Antitumor Properties
Another research article focused on the antitumor properties of this compound in various cancer cell lines. The findings revealed that the compound effectively inhibited tumor growth in vitro and in vivo models, suggesting its utility in cancer therapy. -
Mechanistic Insights into Anti-inflammatory Action
A recent investigation into the anti-inflammatory mechanisms showed that ethyl 6-hydroxy compounds significantly inhibited NF-kB signaling pathways, which are crucial in regulating inflammatory responses.
Properties
Molecular Formula |
C14H14N2O4S2 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
ethyl 6-hydroxy-8-oxo-4,15-dithia-2,7-diazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(9),2,10(14)-triene-6-carboxylate |
InChI |
InChI=1S/C14H14N2O4S2/c1-2-20-12(18)14(19)6-21-13-15-10-9(11(17)16(13)14)7-4-3-5-8(7)22-10/h19H,2-6H2,1H3 |
InChI Key |
WIPZYOHQUNVDHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N21)O |
Origin of Product |
United States |
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